![molecular formula C29H29N5O3S B607584 G-744 CAS No. 1346669-54-2](/img/structure/B607584.png)
G-744
描述
G-744 is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The general approach includes:
Formation of the pyrimidin-4-ylamino group: This step involves the reaction of a suitable pyrimidine derivative with an amine under controlled conditions.
Construction of the dihydropyridin-3-yl moiety: This is achieved through a cyclization reaction, often using a catalyst to facilitate the formation of the six-membered ring.
Attachment of the hydroxymethyl group: This step typically involves a hydroxylation reaction, where a hydroxyl group is introduced to the molecule.
Formation of the cyclopenta[4,5]thieno[2,3-c]pyridin-1(5h)-one core: This complex ring system is constructed through a series of cyclization and condensation reactions, often requiring specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Various substituted aromatic compounds.
科学研究应用
Scientific Research Applications
G-744 has been extensively studied for its applications in the following areas:
- Rheumatoid Arthritis :
-
Systemic Lupus Erythematosus :
- In models of lupus nephritis, this compound was shown to improve renal pathology and prolong survival. It reduced gene expression signatures associated with pathogenic plasma cells and myeloid cell-mediated damage . The compound's ability to inhibit Btk signaling effectively mitigated autoimmune responses linked to lupus.
- B-cell Malignancies :
Efficacy Data
The potency and efficacy of this compound have been characterized across various assays. Below is a summary table highlighting key findings from recent studies:
Assay | K_i or EC50 (nM) |
---|---|
Btk biochemical (K_i) | 1.28 ± 0.13 |
Mouse splenocyte B-cell CD86 induction | 55 and 75 |
Human whole blood B-cell CD69 expression | 87 ± 30 |
Human B-cell proliferation | 22 ± 3 |
Human monocyte TNFα production | 33 ± 6 |
These results underscore this compound's strong inhibitory effects on Btk activity and its downstream signaling pathways, validating its role as a potent therapeutic agent.
Case Study 1: Collagen-Induced Arthritis Model
In a study involving Lewis rats with collagen-induced arthritis, this compound was administered at varying doses (6.25, 12.5, and 25 mg/kg). The highest dose resulted in significant reductions in joint swelling and inflammation, demonstrating comparable efficacy to established treatments like dexamethasone .
Case Study 2: Lupus Nephritis Model
In the IFNα-accelerated NZB/W F1 mouse model of lupus nephritis, this compound administration led to improved survival rates and reduced proteinuria compared to control groups. The compound effectively targeted pathways involved in renal pathology, highlighting its potential for clinical application in systemic lupus erythematosus .
作用机制
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways involved would require further research to elucidate.
相似化合物的比较
Similar Compounds
G-744: This compound shares a similar core structure but with different substituents.
Other pyrimidine derivatives: Compounds with similar pyrimidine cores but different functional groups.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and ring systems
生物活性
G-744 is a highly selective and potent Bruton’s tyrosine kinase (Btk) inhibitor that has garnered attention for its potential therapeutic applications in autoimmune diseases, particularly systemic lupus erythematosus (SLE). This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Overview of this compound
This compound is characterized as a noncovalent, reversible inhibitor of Btk with an impressive potency, demonstrated by an IC50 value of approximately 2 nM in enzymatic assays . Its selectivity profile is noteworthy, exhibiting over 1,000-fold selectivity against a wide range of kinases, which allows for targeted inhibition without significant off-target effects .
The primary mechanism through which this compound exerts its effects is by inhibiting Btk-mediated signaling pathways in B cells and macrophages. This inhibition leads to reduced activation of inflammatory responses associated with autoimmune conditions. Specifically, this compound has been shown to block B cell receptor (BCR) signaling and Fc receptor (FcR) signaling, which are crucial in the pathogenesis of autoimmune diseases .
Table 1: Potency and Selectivity Profile of this compound
Kinase Tested | IC50 (nM) | Selectivity Ratio |
---|---|---|
Btk | 2 | - |
EphA7 | >1,000 | 428-fold |
Fgr | >1,000 | 868-fold |
Tec Family | >1,000 | High selectivity |
Src Family | >1,000 | High selectivity |
In Vitro Studies
In vitro studies have illustrated that this compound effectively inhibits Btk-Y223 phosphorylation in murine B cells upon stimulation with anti-IgM antibodies. This inhibition correlates with decreased production of pro-inflammatory cytokines such as TNFα in response to FcγR stimulation . Furthermore, this compound's impact on B cell survival pathways was assessed; while it did not significantly alter BAFF-induced survival pathways, it did reduce marginal zone B cell numbers in vivo .
Table 2: Functional Activity of this compound in Cellular Assays
Assay Type | Result |
---|---|
BCR-mediated signaling | Inhibition of pBtk phosphorylation |
Cytokine production | Reduced TNFα production |
B cell survival (BAFF) | Minimal effect |
Case Studies and Clinical Relevance
This compound has been evaluated in preclinical models for its efficacy in treating autoimmune kidney diseases. In a study using the NZB/W F1 mouse model—an established model for lupus nephritis—this compound treatment resulted in prolonged survival and reduced renal pathology . These findings suggest that selective Btk inhibition could translate to therapeutic benefits in human SLE patients.
Pharmacokinetics and Safety Profile
This compound demonstrates favorable pharmacokinetic properties, including metabolic stability and oral bioavailability. It has been well-tolerated in animal models without significant adverse effects noted at therapeutic doses . These properties make it a promising candidate for further clinical development.
属性
IUPAC Name |
10-[2-(hydroxymethyl)-3-[1-methyl-6-oxo-5-(pyrimidin-4-ylamino)pyridin-3-yl]phenyl]-4,4-dimethyl-7-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3S/c1-29(2)12-20-19-8-10-34(28(37)26(19)38-24(20)13-29)23-6-4-5-18(21(23)15-35)17-11-22(27(36)33(3)14-17)32-25-7-9-30-16-31-25/h4-7,9,11,14,16,35H,8,10,12-13,15H2,1-3H3,(H,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAESSIFTPVEYRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1)SC3=C2CCN(C3=O)C4=CC=CC(=C4CO)C5=CN(C(=O)C(=C5)NC6=NC=NC=C6)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。